Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside
Overview
Description
Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside: is a complex organic compound that belongs to the class of benzylidene-protected sugars. It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl and benzylidene groups. This compound is often used as an intermediate in the synthesis of various bioactive molecules and has applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside. The process begins with the selective benzylation of the hydroxyl groups at positions 2 and 3. This is followed by the formation of a benzylidene acetal at positions 4 and 6. The reaction conditions often involve the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran or dichloromethane under inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can remove the benzylidene and benzyl protecting groups to yield the free sugar.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions
Major Products:
Oxidation: Formation of benzylidene-protected ketones or aldehydes.
Reduction: Free galactopyranoside.
Substitution: Derivatives with azido or thiol groups
Scientific Research Applications
Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and glycosylated natural products.
Biology: Serves as a precursor in the synthesis of glycosidase inhibitors and other bioactive molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside involves its role as a protected sugar intermediate. The benzyl and benzylidene groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the free sugar can interact with biological targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl-2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside
Comparison: Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside is unique due to its specific pattern of benzyl and benzylidene protection, which provides distinct reactivity and selectivity in chemical reactions. Compared to its glucopyranoside and mannopyranoside analogs, this compound offers different stereochemical properties and biological activities, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUOBYFXKHVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293788 | |
Record name | Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33164-02-2 | |
Record name | NSC92308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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